Cas no 1609407-00-2 ([2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide)

2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide is a chemically synthesized amine derivative with a hydrobromide salt form, offering enhanced stability and solubility for research applications. The compound features a 4-chlorophenyl and 4-nitrobenzyl moiety, which may contribute to its utility in medicinal chemistry and pharmacological studies. The hydrobromide counterion improves crystallinity, facilitating purification and handling. Its well-defined structure makes it suitable for use as a reference standard or intermediate in organic synthesis. The presence of both electron-withdrawing (nitro) and electron-donating (chlorophenyl) groups allows for potential reactivity in further chemical modifications. This compound is primarily employed in academic and industrial research settings.
[2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide structure
1609407-00-2 structure
Product Name:[2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide
CAS No:1609407-00-2
MF:C15H16BrClN2O2
MW:371.656742095947
MDL:MFCD13186302
CID:4608710
Update Time:2025-10-31

[2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide Chemical and Physical Properties

Names and Identifiers

    • [2-(4-chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide
    • [2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide
    • MDL: MFCD13186302
    • Inchi: 1S/C15H15ClN2O2.BrH/c16-14-5-1-12(2-6-14)9-10-17-11-13-3-7-15(8-4-13)18(19)20;/h1-8,17H,9-11H2;1H
    • InChI Key: VNOUCFAGTNLZBD-UHFFFAOYSA-N
    • SMILES: Br.ClC1C=CC(=CC=1)CCNCC1C=CC(=CC=1)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 293
  • Topological Polar Surface Area: 57.8

[2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide Pricemore >>

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Additional information on [2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide

Introduction to [2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide (CAS No. 1609407-00-2)

[2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide] is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 1609407-00-2, is a bromide salt derivative with a complex molecular structure that includes both chlorophenyl and nitrobenzyl functional groups. These structural features contribute to its unique chemical properties and potential applications in medicinal chemistry.

The molecular framework of [2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide] is characterized by an amine linkage between the [2-(4-Chlorophenyl)ethyl] group and the (4-nitrobenzyl) moiety, with the entire structure being stabilized by a hydrobromide counterion. The presence of the chlorophenyl group introduces a certain level of electronic and steric hindrance, which can influence the compound's reactivity and interaction with biological targets. On the other hand, the nitrobenzyl group contributes to the molecule's lipophilicity and can serve as a handle for further chemical modifications.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The [2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide] has been studied for its possible role in modulating various biological pathways. Its unique combination of substituents makes it a promising candidate for further investigation in drug discovery programs.

One of the most compelling aspects of this compound is its potential as a scaffold for developing new therapeutic agents. The [2-(4-Chlorophenyl)ethyl] group is known to be present in several bioactive molecules, where it can participate in hydrogen bonding interactions or serve as a pharmacophore. Similarly, the (4-nitrobenzyl) part of the molecule can be modified to introduce additional functional groups, thereby tailoring its biological activity.

Recent studies have highlighted the importance of understanding the structural-activity relationships (SARs) of such compounds. By systematically varying different parts of the molecule, researchers can gain insights into which structural features are most critical for biological activity. This approach has been successfully applied to other similar compounds, leading to the identification of novel lead structures with enhanced potency and selectivity.

The synthesis of [2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide] involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as 4-chloroaniline and 4-nitrobenzaldehyde, which are then coupled through various reaction protocols to form the desired amine derivative. The final step involves quaternization followed by bromination to obtain the hydrobromide salt.

In terms of applications, this compound has shown promise in preclinical studies as a potential therapeutic agent. Its ability to interact with biological targets suggests that it could be used in treating various diseases, including neurological disorders and inflammatory conditions. However, further research is needed to fully elucidate its mechanism of action and assess its safety profile.

The development of new pharmaceuticals often involves a rigorous process of screening and optimization. [2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide] represents an interesting case study in this context, where its unique structural features offer both challenges and opportunities for medicinal chemists. By leveraging modern computational tools and experimental techniques, researchers can accelerate the discovery process and bring new treatments to patients more quickly.

As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact selectively with specific targets. The study of compounds like [2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide] underscores the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. Such collaborations are essential for translating basic research findings into tangible therapeutic benefits.

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